molecular formula C12H20O B3017435 (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol CAS No. 2287315-92-6

(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol

Cat. No.: B3017435
CAS No.: 2287315-92-6
M. Wt: 180.291
InChI Key: YAZQPCDZCSEFIN-UHFFFAOYSA-N
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Description

(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol is a chemical compound with the molecular formula C12H20O and a molecular weight of 180.291. This compound is characterized by its unique bicyclo[1.1.1]pentane structure, which is known for its high strain and rigidity. The presence of a cyclohexyl group and a methanol moiety further adds to its distinct chemical properties.

Preparation Methods

The synthesis of (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the palladium-catalyzed cross-coupling reactions on pre-formed bicyclo[1.1.1]pentane intermediates

Chemical Reactions Analysis

(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s bicyclo[1.1.1]pentane structure allows it to engage in unique strain-release chemistry, which can influence its reactivity and interactions with other molecules. The cyclohexyl group and methanol moiety further modulate its chemical behavior, making it a versatile compound for various applications.

Comparison with Similar Compounds

(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

    Bicyclo[1.1.1]pentane: The parent compound, which lacks the cyclohexyl and methanol substituents.

    1,3-Disubstituted bicyclo[1.1.1]pentanes: Compounds with different substituents at the 1 and 3 positions, which can influence their reactivity and applications.

The presence of the cyclohexyl group and methanol moiety in (3-Cyclohexyl-1-bicyclo[11

Properties

IUPAC Name

(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h10,13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZQPCDZCSEFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C23CC(C2)(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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